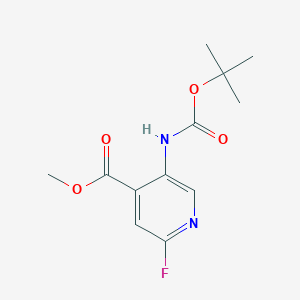

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate

概要

説明

Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is a useful research compound. Its molecular formula is C12H15FN2O4 and its molecular weight is 270.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s known that boc-protected amines, like this compound, are often used in peptide synthesis . The Boc group serves to protect the amine during synthesis, preventing unwanted reactions .

Mode of Action

The compound interacts with its targets through the Boc group. The Boc group is stable towards most nucleophiles and bases . This stability allows the compound to undergo various chemical reactions without losing its integrity. When the Boc group is no longer needed, it can be removed by mild acidolysis .

Biochemical Pathways

Boc-protected amines are commonly used in the suzuki–miyaura coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

The boc group’s stability towards most nucleophiles and bases suggests that the compound could potentially have good bioavailability.

Result of Action

The primary result of the action of Methyl 5-(boc-amino)-2-fluoropyridine-4-carboxylate is the protection of the amine group during chemical reactions . This protection allows for the successful synthesis of complex molecules without unwanted side reactions.

Action Environment

The action of this compound can be influenced by environmental factors such as pH. The Boc group can be cleaved by mild acidolysis , suggesting that acidic conditions could affect the compound’s stability and efficacy.

生物活性

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate is a compound that belongs to the class of fluorinated pyridine derivatives, which have garnered attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a fluorine atom at the 2-position of the pyridine ring, which is known to influence the compound's pharmacokinetic properties. The presence of the Boc (tert-butyloxycarbonyl) protecting group enhances its stability and solubility, making it suitable for various biological applications.

Biological Activity Overview

-

Mechanism of Action :

- The fluorinated pyridine derivatives often exhibit enhanced binding affinities to biological targets due to the electron-withdrawing nature of fluorine, which can stabilize interactions with enzymes and receptors.

- Fluorination can also improve metabolic stability and bioavailability, making compounds more effective in vivo.

-

Therapeutic Applications :

- These compounds have been explored for their potential in treating various conditions such as cancer, neurological disorders, and infectious diseases. Specific studies have highlighted their roles as inhibitors in signaling pathways critical for tumor growth and survival.

Inhibition of Signaling Pathways

Recent studies have shown that this compound exhibits potent inhibitory activity against key signaling pathways involved in cancer progression:

- PI3K/Akt/mTOR Pathway :

Anticancer Activity

A study focused on related fluorinated pyridine compounds revealed significant anticancer properties:

- Cell Proliferation Inhibition :

Neuroprotective Effects

Research has also suggested that this compound could play a role in neuroprotection:

- Mechanism of Action :

Data Summary Table

科学的研究の応用

Medicinal Chemistry

Methyl 5-(Boc-amino)-2-fluoropyridine-4-carboxylate has been explored for its potential as a pharmacophore in drug development. Its structural features allow it to interact with various biological targets, which is essential in the design of new therapeutic agents. For instance:

- Antiviral Agents : Research has indicated that compounds with similar structures exhibit antiviral properties, particularly against RNA viruses .

- Anticancer Activity : Studies have shown that fluorinated pyridine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis:

- Building Block for Complex Molecules : It is used in the synthesis of more complex organic molecules, including those needed for pharmaceutical applications .

- Late-stage Functionalization : It allows for the late-stage functionalization of multisubstituted pyridines, enabling the development of diverse chemical libraries for screening .

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of this compound exhibited significant antiviral activity against SARS-CoV-2 by inhibiting the main protease involved in viral replication. This highlights its potential use in developing treatments for viral infections .

Case Study 2: Anticancer Properties

Research published in a peer-reviewed journal reported that similar pyridine compounds showed promising results in inhibiting the growth of breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating effective cytotoxicity compared to established chemotherapeutics like 5-Fluorouracil .

特性

IUPAC Name |

methyl 2-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-8-6-14-9(13)5-7(8)10(16)18-4/h5-6H,1-4H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXYMQZDMTVQOMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40725321 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

305371-15-7 | |

| Record name | Methyl 5-[(tert-butoxycarbonyl)amino]-2-fluoropyridine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40725321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。